3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

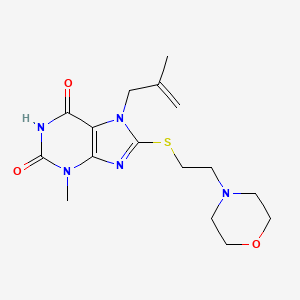

3-Methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with strategic substitutions at positions 7 and 8 of the purine scaffold. The 7-position is modified with a 2-methylallyl group, enhancing lipophilicity and steric bulk, while the 8-position features a (2-morpholinoethyl)thio substituent, introducing a sulfur-linked morpholine moiety. These modifications aim to optimize pharmacokinetic properties and target binding, particularly for kinase inhibition or adenosine receptor modulation, as suggested by structural analogs in the literature .

Properties

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-11(2)10-21-12-13(19(3)15(23)18-14(12)22)17-16(21)25-9-6-20-4-7-24-8-5-20/h1,4-10H2,2-3H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHQTASWHFGVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a purine base with various substituents, which may enhance its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is . Its structure includes:

- Purine Base : The core structure allows for interactions typical of nucleobases.

- Allyl Group : This substituent may participate in various chemical reactions.

- Morpholinoethyl Thio Group : This group potentially enhances biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antiviral Properties : Similar purine derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit pathways essential for tumor growth, making it a candidate for cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. It may inhibit enzymes or receptors involved in critical signaling pathways. For example, the morpholinoethyl thio group may enhance binding affinity to target proteins.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Antiviral Studies : Research on similar purines has demonstrated their ability to inhibit viral enzymes, leading to reduced viral load in infected cells. For instance, compounds with similar structures have been shown to disrupt the replication cycle of viruses such as HIV and Hepatitis C.

- Cancer Research : In vitro studies have indicated that purine derivatives can induce apoptosis in cancer cell lines. For example, a study on 9-Methyladenine showed significant anticancer activity by inhibiting cell proliferation in various cancer types.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |

| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |

The unique combination of substituents in this compound may enhance its solubility and bioavailability compared to these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 8

Position 8 substitutions significantly influence biological activity and physicochemical properties. Key analogs include:

- 8-(4-Methylpiperazin-1-yl) analog (): Replacing the thioether-linked morpholinoethyl group with a 4-methylpiperazine directly attached to position 8 reduces steric hindrance but increases basicity due to the piperazine’s tertiary amine. This may enhance solubility but reduce membrane permeability compared to the target compound .

- The target’s extended thioether linker may allow better accommodation in hydrophobic binding pockets .

- 8-(Ethylthio) analog (): A simpler thioether group (ethylthio) at position 8 lacks the morpholine moiety, reducing hydrogen-bonding capacity. This analog’s lower molecular weight (MW = 286.3 g/mol) compared to the target (estimated MW ~380 g/mol) may improve bioavailability but decrease target specificity .

Substituent Variations at Position 7

The 2-methylallyl group at position 7 distinguishes the target from analogs with bulkier or aromatic substituents:

- 7-(3-Phenylpropyl) analog (): A phenylpropyl group increases aromaticity and logP, favoring CNS penetration but risking off-target effects.

- 7-(2-(4-Methylthiazol-2-yl)thioethyl) analog (): This compound introduces a thiazole ring, enhancing π-π stacking interactions. However, the increased complexity (MW = 407.5 g/mol) may hinder synthetic scalability compared to the target’s simpler allyl group .

Pharmacological and Physicochemical Properties

- Solubility and logP: The target’s morpholinoethylthio group (logP estimated ~2.5) likely improves water solubility over trifluoropropyl (logP ~3.8, ) or octyl (logP ~5.2, ) analogs.

- Kinase Inhibition: Structural analogs with 8-alkylamino or 8-heterocyclic groups (e.g., ’s Compound 39) show potent kinase inhibition (IC₅₀ < 100 nM), suggesting the target’s morpholinoethylthio group may similarly modulate ATP-binding pockets .

- Metabolic Stability : The thioether linkage in the target may reduce oxidative metabolism compared to hydrazine derivatives (), which are prone to hydrolysis .

Data Tables

Q & A

Q. What are the typical synthetic routes for preparing 3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione?

The synthesis involves multi-step functionalization of a xanthine core. A common approach includes nucleophilic substitution at the 8-position with a 2-morpholinoethylthio group, followed by alkylation at the 7-position using 2-methylallyl halides. Key steps require polar aprotic solvents (e.g., DMF or DMSO), controlled temperatures (60–80°C), and reaction times of 12–24 hours to optimize yields . Intermediate purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectral analysis:

- 1H/13C NMR to verify substitution patterns (e.g., morpholinoethylthio group at C8 and methylallyl at C7).

- FTIR for characteristic carbonyl stretches (~1690–1650 cm⁻¹) and thioether bonds (~650 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]+ ion) .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies indicate degradation under prolonged exposure to light, moisture, or acidic/basic conditions. Recommended storage includes desiccated environments at –20°C in amber vials. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life, with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound’s bioactivity?

Virtual screening using platforms like Chemicalize.org (ChemAxon) predicts drug-likeness (Lipinski’s rules) and ADMET properties. Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins (e.g., kinases or GPCRs), while QSAR models correlate substituent modifications (e.g., morpholinoethyl vs. piperazinyl groups) with activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation times). Mitigation strategies include:

- Standardizing assays (e.g., uniform ATP concentrations in kinase inhibition studies).

- Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Conducting meta-analyses of published data to identify confounding variables .

Q. How does the morpholinoethylthio substituent influence reactivity and target engagement?

The morpholinoethylthio group enhances solubility via its tertiary amine and modulates electronic effects on the purine core. Thioether linkages enable covalent interactions with cysteine residues in target proteins, as shown in mass spectrometry-based covalent binding assays. Comparative studies with oxygen analogs (e.g., morpholinoethoxy) reveal reduced off-target effects for the thioether derivative .

Q. What methodologies are used to study structure-activity relationships (SAR) for analogs of this compound?

SAR workflows involve:

- Parallel synthesis of analogs with systematic substituent variations (e.g., alkyl vs. aryl groups at C7).

- Biological profiling across relevant assays (e.g., IC50 determination in enzyme inhibition).

- Multivariate analysis (e.g., PCA or PLS regression) to map substituent effects to activity .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

Scale-up issues include byproduct formation (e.g., dimerization during alkylation). Solutions involve:

- Flow chemistry for precise control of reaction parameters (temperature, residence time).

- Design of Experiments (DoE) to optimize solvent ratios and catalyst loading.

- Crystallization screening (e.g., using solvents like acetonitrile/water) to improve final purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.